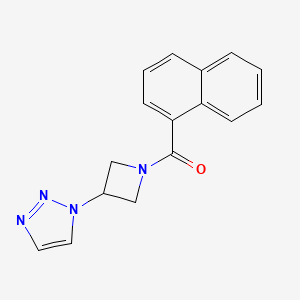

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.315. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-(1h-1,2,3-triazol-1-yl)benzamide derivatives, have been reported to inhibit a broad spectrum of bcr-abl mutants , which are associated with disease progression in chronic myeloid leukemia (CML) .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various microbial species, affecting several biochemical pathways .

Pharmacokinetics

Azetidine derivatives, which are structurally similar, have been reported to exhibit high bioavailability in humans .

Result of Action

Similar compounds have been reported to inhibit the kinase activities of bcr-abl (wt) and bcr-abl (t315i), and suppress the proliferation of k562, ku812 human cml cells, and a panel of murine ba/f3 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, naphthalene, a component of this compound, has been reported to pose an eco-toxicological threat to soil organisms . Additionally, most airborne emissions of naphthalene result from combustion, and key sources include industry, open burning, tailpipe emissions, and cigarettes .

Actividad Biológica

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone (CAS Number: 2034288-96-3) is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety, known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on existing research.

Structural Overview

The molecular formula of the compound is C16H14N4O, with a molecular weight of 278.31 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine rings often exhibit significant antimicrobial activity. The triazole moiety is particularly noted for its effectiveness against fungal infections, while azetidine derivatives have shown antibacterial properties. A study on similar compounds demonstrated that modifications in the triazole ring can enhance antifungal efficacy against various pathogens .

Anticancer Activity

The combination of triazole and azetidine in the structure of this compound suggests potential anticancer properties. Triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth. In silico studies predict that this compound may interact with targets involved in cancer progression, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Compounds featuring triazole rings have been documented to possess anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Synthesis and Biological Evaluation

A study conducted on related triazole derivatives demonstrated a significant correlation between structural modifications and biological activity. Compounds with similar frameworks to this compound exhibited notable antibacterial and antifungal activities when tested against clinical isolates .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole Derivative A | Antifungal | 12.5 | |

| Azetidine Derivative B | Antibacterial | 15.0 | |

| This compound | Anticancer (predicted) | N/A |

Study 2: Computational Predictions

Computational modeling has been employed to predict the biological interactions of this compound. Molecular docking studies suggest that it may bind effectively to protein targets associated with cancer pathways, indicating a promising avenue for further pharmacological exploration .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives of triazole and azetidine can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study : A study evaluated similar azetidine derivatives for their antiproliferative effects on breast cancer cells. The results indicated that these compounds could act as tubulin destabilizing agents, offering a promising avenue for drug development in oncology .

Antimicrobial Activity

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone has been tested for antimicrobial properties against various bacterial strains. The triazole ring is known for its broad-spectrum antimicrobial activity.

Data Summary :

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Methicillin-resistant Staphylococcus aureus (MRSA) | High |

Material Science

The compound's unique structure allows it to be utilized in the development of new materials with specific electronic or photonic properties. The incorporation of the naphthalene moiety enhances its potential as a building block in organic electronics.

Pharmacokinetics

An analysis of similar compounds indicates favorable pharmacokinetic profiles, suggesting that this compound may exhibit good bioavailability and metabolic stability .

Propiedades

IUPAC Name |

naphthalen-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-9-8-17-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYVZVWVTVCXDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.